ethyl 2-[(2-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}ethyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 2-[(2-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}ethyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound featuring a thiazole ring structure. Thiazoles are known for their diverse biological activities and are commonly found in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}ethyl)amino]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production methods for this compound often utilize high-yield synthetic routes that can be scaled up. These methods may involve the use of catalysts and optimized reaction conditions to ensure efficiency and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}ethyl)amino]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Ethyl 2-[(2-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}ethyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 2-[(2-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}ethyl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxocyclopentanecarboxylate: Another compound with an ethoxycarbonyl group, used in various chemical reactions.
Ethyl 2-[(ethoxycarbonyl)amino]ethoxycarbamate: A related compound with similar functional groups.
Uniqueness
Ethyl 2-[(2-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}ethyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific thiazole ring structure and the presence of multiple functional groups that confer diverse reactivity and potential biological activities .
Properties
IUPAC Name |
ethyl 2-[2-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)amino]ethylamino]-4-methyl-1,3-thiazole-5-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4S2/c1-5-23-13(21)11-9(3)19-15(25-11)17-7-8-18-16-20-10(4)12(26-16)14(22)24-6-2/h5-8H2,1-4H3,(H,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUXZJDYQMKOMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NCCNC2=NC(=C(S2)C(=O)OCC)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.